Weak Dihydroorotase Inhibition: A Quantitative Baseline Differentiating Scaffold Potency
The unelaborated target compound exhibits a weak but quantifiable inhibition of the dihydroorotase enzyme (IC50 = 180 µM). This is a key differentiation point against structurally related but biologically inactive or chemically distinct alternatives. For instance, a highly optimized dihydropyridazine-based inhibitor of the related enzyme DHODH (a downstream target in the same pathway) has demonstrated a dramatic increase in potency by over three orders of magnitude (IC50 = 23 nM) . This comparison establishes the target compound's utility as a low-potency starting point for fragment-based or scaffold-hopping campaigns, rather than a pre-optimized lead. Its weak, measurable activity provides a favorable starting point for hit-to-lead optimization, where an initial IC50 in the micromolar range is acceptable, unlike completely inactive analogs .
| Evidence Dimension | Inhibitory Activity (IC50) against pyrimidine biosynthesis enzymes |
|---|---|
| Target Compound Data | IC50 = 180,000 nM (Dihydroorotase) |
| Comparator Or Baseline | IC50 = 23 nM for a related dihydropyridazine-based DHODH inhibitor (HIV-1 RT polymerase assay) |
| Quantified Difference | ~7,800-fold less potent than the optimized DHODH inhibitor |
| Conditions | Dihydroorotase assay at pH 7.37, 10 µM concentration vs. DHODH/HIV-1 RT polymerase assay |
Why This Matters
This quantitative baseline confirms the target compound is a viable but unoptimized starting point, which is critical for medicinal chemistry procurement where a measurable initial signal is required to track SAR during optimization.
- [1] BindingDB. Data for Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate inhibiting dihydroorotase. IC50: 1.80E+5 nM. View Source
- [2] BindingDB BDBM267323. Methyl 6-((5-(3-chloro-5-cyanophenoxy)-6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)methyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate. IC50: 23 nM in HIV-1 RT polymerase assay. View Source
